molecular formula C20H21N3O3S B11323850 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11323850
M. Wt: 383.5 g/mol
InChI Key: ADNZYKAOJYERPF-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a phenoxy group, an ethoxyphenyl group, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common method involves the reaction of 2,3-dimethylphenol with ethyl bromoacetate to form 2-(2,3-dimethylphenoxy)acetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is subsequently cyclized with thiosemicarbazide to form the thiadiazole ring, and finally, the ethoxyphenyl group is introduced through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while reduction of nitro groups can yield amines.

Scientific Research Applications

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenoxy and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to the combination of its phenoxy, ethoxyphenyl, and thiadiazole groups. This unique structure contributes to its diverse range of applications and potential therapeutic effects.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-(2,3-dimethylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C20H21N3O3S/c1-4-25-16-10-8-15(9-11-16)19-22-20(27-23-19)21-18(24)12-26-17-7-5-6-13(2)14(17)3/h5-11H,4,12H2,1-3H3,(H,21,22,23,24)

InChI Key

ADNZYKAOJYERPF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC=CC(=C3C)C

Origin of Product

United States

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